molecular formula C19H22FNOS B2853372 6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-84-9

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2853372
CAS No.: 793678-84-9
M. Wt: 331.45
InChI Key: QMNUABQTEYKEST-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a useful research compound. Its molecular formula is C19H22FNOS and its molecular weight is 331.45. The purity is usually 95%.
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Biological Activity

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiophene core
  • A tert-butyl group that enhances lipophilicity
  • A 3-fluorobenzoyl moiety that may influence biological interactions

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to fluorobenzoyl derivatives. In a comparative analysis, it was found that substituents significantly affect the antibacterial potency against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
3-Fluorobenzoylthiosemicarbazides7.82 - 15.63Bacillus cereus, Micrococcus luteus
Trifluoromethyl derivatives3.91 - 15.63Methicillin-sensitive and resistant Staphylococcus aureus

The MIC values indicate that fluorinated compounds tend to exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. This trend suggests that the presence of electron-withdrawing groups like fluorine can improve binding affinity to bacterial targets.

Structure-Activity Relationships (SAR)

The activity of benzothiophene derivatives often correlates with their electronic and steric properties. For instance:

  • Electron-withdrawing groups (e.g., fluorine) at specific positions on the aromatic ring enhance activity.
  • Steric hindrance from bulky groups like tert-butyl can affect the compound's ability to interact with biological targets.

Case Studies

  • Antibacterial Screening
    A study assessed various derivatives of benzothiophene for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the benzoyl moiety significantly influenced the compounds' MIC values, with fluorinated derivatives showing superior activity .
  • Mechanism of Action
    Investigations into the mechanism revealed that these compounds likely inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. This was corroborated by time-kill studies demonstrating a rapid decline in bacterial viability upon exposure to effective concentrations.

Properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUABQTEYKEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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